4-(2-Fluorobenzyl)piperidin-3-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H17FN2 |
|---|---|
Molecular Weight |
208.27 g/mol |
IUPAC Name |
4-[(2-fluorophenyl)methyl]piperidin-3-amine |
InChI |
InChI=1S/C12H17FN2/c13-11-4-2-1-3-9(11)7-10-5-6-15-8-12(10)14/h1-4,10,12,15H,5-8,14H2 |
InChI Key |
WXBHEHFYNNBNQC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1CC2=CC=CC=C2F)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Routes for 4-(2-Fluorobenzyl)piperidin-3-amine and Key Intermediates
The construction of the this compound scaffold can be approached through several established synthetic paradigms, each offering distinct advantages in terms of efficiency, stereocontrol, and substrate scope.
Reductive amination is a cornerstone of amine synthesis and a powerful method for constructing piperidine (B6355638) rings. researchgate.netharvard.edu This reaction typically involves the condensation of a dicarbonyl compound with an amine, followed by in situ reduction of the resulting imine or enamine intermediates. For the synthesis of a 3-aminopiperidine scaffold, a double reductive amination (DRA) of a suitable 1,5-dicarbonyl precursor with an ammonia (B1221849) source is a viable strategy. chim.it
The process begins with the condensation of an amine and a carbonyl compound to form an imine or iminium ion, which is then reduced to the corresponding amine. harvard.edu A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) and sodium cyanoborohydride being particularly effective due to their selectivity for iminium ions over ketones or aldehydes. harvard.edu The intramolecular version of this reaction is particularly useful for synthesizing cyclic amines like piperidines from amino-aldehyde or amino-ketone precursors. researchgate.net
Table 1: Comparison of Reducing Agents in Reductive Amination
| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Sodium triacetoxyborohydride (NaBH(OAc)₃) | Acetic acid, CH₂Cl₂ or DCE | Mild, highly selective, broad functional group tolerance. harvard.edu | Stoichiometric amounts needed. |
| Sodium cyanoborohydride (NaBH₃CN) | Methanol, pH 6-7 | Effective at neutral pH, selective for imines. harvard.edu | Highly toxic (releases HCN in acid). |
| Catalytic Hydrogenation (H₂/Pd, PtO₂) | H₂, catalyst, various solvents | High yielding, clean reaction. researchgate.net | May reduce other functional groups. |
A plausible route to a key intermediate, N-protected 4-benzylpiperidin-3-amine, could involve the reductive amination of a protected 1,5-dicarbonyl compound with a primary amine, followed by cyclization and reduction.
Multicomponent reactions (MCRs), which combine three or more reactants in a single step, offer a highly efficient pathway to complex molecules. The Ugi four-component reaction (U-4CR) is a prominent MCR that can be adapted for the synthesis of piperidine derivatives. researchgate.netwikipedia.org The classical Ugi reaction involves a ketone (or aldehyde), an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org
By using a bifunctional starting material, such as a piperidone derivative, the Ugi reaction can be employed to generate diverse piperidine-containing scaffolds. nih.govacs.org For instance, reacting a protected 4-piperidone (B1582916) as the ketone component in a U-4CR could lead to the formation of a highly functionalized piperidine ring, which can then be further modified to yield the target amine. Solid-phase organic synthesis (SPOS) has been successfully used with the Ugi reaction to create libraries of N-substituted pyrrolidinone-tethered N-substituted piperidines, demonstrating the versatility of this approach. nih.govebrary.net
The reaction is typically exothermic and proceeds rapidly upon addition of the isocyanide component, with polar aprotic solvents like DMF being optimal. wikipedia.org The key advantage of the Ugi reaction is its ability to generate significant molecular complexity and diversity in a single, convergent step. researchgate.net
Intramolecular cyclization is a fundamental strategy for the formation of the piperidine ring. nih.gov These methods involve forming a C-N or C-C bond from a linear precursor containing a nitrogen atom. A wide array of cyclization tactics have been developed, including:
Metal-catalyzed cyclization: Transition metals like palladium, rhodium, and gold can catalyze the intramolecular hydroamination of alkenes or allenes, leading to the formation of the piperidine ring. nih.govorganic-chemistry.org For example, a rhodium-catalyzed intramolecular anti-Markovnikov hydroamination of 1-(3-aminopropyl)vinylarenes can produce 3-arylpiperidines in high yields. organic-chemistry.org
Radical-mediated cyclization: Radical reactions can initiate the cyclization of suitably functionalized linear amines. nih.gov For instance, a cobalt(II)-catalyzed intramolecular cyclization of linear amino-aldehydes is effective for producing various piperidines. nih.gov
Electrophilic cyclization: The use of reagents like tert-butyl hypoiodite (B1233010) can induce the cyclization of N-alkenylamides or N-alkenylsulfonamides to form saturated N-heterocycles, including piperidines. organic-chemistry.org
The choice of cyclization strategy depends on the available starting materials and the desired substitution pattern on the piperidine ring. nih.gov
The 2-fluorobenzyl group can be introduced at various stages of the synthesis. One common approach is to use 2-fluorobenzaldehyde (B47322) or a 2-fluorobenzyl halide as a starting material.
Alkylation: The piperidine nitrogen or a suitable precursor can be alkylated using 2-fluorobenzyl bromide or chloride. This is a standard nucleophilic substitution reaction.
Reductive Amination: 2-Fluorobenzaldehyde can be reacted with a pre-formed 3-aminopiperidine core via reductive amination to install the N-(2-fluorobenzyl) group.
Grignard/Organolithium Reactions: 2-Fluorobenzonitrile can react with a Grignard reagent to form a ketone, which can then be elaborated into the desired structure. wikipedia.org Alternatively, a key step in the synthesis of related benzofuran (B130515) compounds involves the reaction of a precursor with an arylorganometallic reagent. nih.gov
Suzuki or Heck Coupling: If constructing the benzyl (B1604629) group on the ring, palladium-catalyzed cross-coupling reactions could be employed to form the C-C bond between the piperidine scaffold and the 2-fluorophenyl ring. whiterose.ac.uk
The order of synthetic steps is crucial; for instance, introducing the fluorobenzyl group early might interfere with subsequent ring-forming reactions, while late-stage introduction requires a robust and selective method. libretexts.org
Controlling the stereochemistry at the C3 and C4 positions of the piperidine ring is a significant challenge. Several strategies can be employed to achieve stereoselectivity:
Chiral Auxiliaries: Attaching a chiral auxiliary to the nitrogen atom can direct the stereochemical outcome of subsequent reactions. For example, N-galactosylated 2-pyridones have been used to achieve highly regio- and stereoselective nucleophilic additions to form 3,4-disubstituted piperidin-2-one derivatives. researchgate.net
Asymmetric Catalysis: The use of chiral catalysts for key bond-forming reactions is a powerful approach. Asymmetric hydrogenation of a fluoroenamide precursor using a chiral rhodium catalyst has been shown to produce chiral 3-fluoro-4-aminopiperidine derivatives with high enantiomeric excess. scientificupdate.com
Enzymatic Resolutions and Transformations: Biocatalysis offers a highly selective method for obtaining chiral amines. Transaminases can be used in dynamic asymmetric transamination of a fluoroketone to produce the desired syn-3-fluoro-4-aminopiperidine isomer with high diastereoselectivity and enantiomeric excess. scientificupdate.com
Substrate Control: Starting from a chiral precursor, such as an amino acid like L-glutamic acid, can set the stereochemistry early in the synthesis, which is then carried through to the final piperidine product. google.com A one-pot synthesis of piperidin-4-ols has been developed via a sequence involving gold-catalyzed cyclization, which demonstrates excellent diastereoselectivity. nih.gov
Table 2: Selected Stereoselective Methods for Piperidine Synthesis
| Method | Key Reagent/Catalyst | Stereochemical Outcome | Reference |
|---|---|---|---|
| Asymmetric Hydrogenation | Chiral Rhodium Catalyst (e.g., Rh-CAAC) | All-cis products from functionalized pyridines. | scientificupdate.com |
| Enzymatic Transamination | Transaminase (e.g., ATA-3), PLP | High diastereomeric and enantiomeric excess. | scientificupdate.com |
| Chiral Auxiliary | N-galactosyl-2-pyridone | High regio- and stereoselectivity in nucleophilic additions. | researchgate.net |
| Gold-Catalyzed Cyclization | PPh₃AuNTf₂ | Excellent diastereoselectivity in ring formation. | nih.gov |
Advanced Chemical Transformations and Derivatization of this compound
Once synthesized, the this compound scaffold possesses multiple reactive sites—the primary amine at C3 and the secondary amine in the piperidine ring—allowing for a wide range of chemical transformations and derivatizations.
N-Alkylation/N-Arylation: The secondary amine of the piperidine ring can undergo nucleophilic substitution with various alkyl halides or be subjected to Buchwald-Hartwig amination conditions for arylation. researchgate.net
N-Acylation/N-Sulfonylation: Both the primary and secondary amines can be readily acylated with acyl chlorides or activated carboxylic acids, or sulfonated with sulfonyl chlorides, to form amides and sulfonamides, respectively. acs.org
Derivatization of the Primary Amine: The 3-amino group can be converted into other functional groups. For instance, it can be diazotized or used as a handle to introduce other substituents. Pre-column derivatization with reagents like para-toluenesulfonyl chloride or benzoyl chloride is a common technique used in the analytical characterization of aminopiperidines to introduce a chromophore for HPLC analysis. google.comnih.gov
Further Functionalization: Aza-Michael reactions can be performed on the piperidine nitrogen with electron-deficient alkenes like acrylonitrile (B1666552) or acrylates to introduce three-carbon side chains. researchgate.net
These derivatization strategies are crucial for creating libraries of related compounds for structure-activity relationship (SAR) studies in medicinal chemistry. The ability to selectively modify each nitrogen atom provides a powerful tool for fine-tuning the molecule's properties. nih.gov
Functionalization of the Piperidine Nitrogen (N-Alkylation, N-Acylation)
The secondary amine of the piperidine ring is a versatile site for functionalization through N-alkylation and N-acylation reactions.
N-Alkylation: This process introduces an alkyl group onto the piperidine nitrogen. Common methods involve reacting the piperidine with an alkyl halide (e.g., alkyl bromide or iodide) in the presence of a base. The base, such as potassium carbonate (K₂CO₃) or triethylamine (B128534) (TEA), neutralizes the hydrogen halide formed during the reaction. researchgate.net Solvents like dimethylformamide (DMF) or acetonitrile (B52724) are frequently used. researchgate.net Reductive amination, another key method, involves reacting the piperidine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride to form N-alkylated products. nih.gov
N-Acylation: This reaction forms an amide by introducing an acyl group to the piperidine nitrogen. It is typically achieved by treating the piperidine with an acyl chloride or acid anhydride (B1165640) in the presence of a base. The reaction is often carried out in aprotic solvents such as dichloromethane (B109758) (DCM) or toluene. mdpi.com For instance, reacting a piperidine derivative with benzoyl chloride under basic conditions would yield the corresponding N-benzoylpiperidine. nih.gov
Table 1: General Conditions for N-Functionalization of Piperidines
| Transformation | Reagents | Base | Solvent | Typical Conditions |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halide (R-X) | K₂CO₃, TEA, or DIPEA | DMF, Acetonitrile | Room temp. to moderate heating |
| N-Acylation | Acyl Chloride (R-COCl) | TEA, Pyridine, or DIPEA | DCM, Toluene | 0 °C to room temperature |
Derivatization of the Primary Amine at the 3-Position (e.g., Amide, Urea (B33335) Formation)
The primary amine at the C-3 position of the piperidine ring is a key site for introducing a wide range of functional groups, significantly altering the molecule's properties.
Amide Formation: The primary amine can be readily converted into an amide through reaction with various acylating agents. This is one of the most common transformations in medicinal chemistry. nih.gov The reaction typically involves an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent (e.g., HATU, HBTU). The choice of reagents and conditions allows for the synthesis of a diverse library of amide derivatives. nih.gov
Urea Formation: Ureas are another important class of derivatives accessible from the primary amine. A common method is the reaction of the amine with an isocyanate in a suitable solvent like DMF or DCM. nih.govthieme-connect.com This reaction is generally straightforward and does not require a base. nih.gov Alternatively, ureas can be formed using phosgene (B1210022) equivalents like carbonyldiimidazole (CDI) or triphosgene, which first react with the amine to form a reactive intermediate that can then be coupled with another amine. nih.gov
Table 2: Common Derivatizations of Primary Amines
| Derivative | Reagents | Solvent | Notes |
|---|---|---|---|
| Amide | Acyl Chloride, Carboxylic Acid + Coupling Agent | DCM, DMF, THF | Base (e.g., TEA, DIPEA) is typically required. |
| Urea | Isocyanate (R-NCO), CDI, Triphosgene | DCM, THF, DMF | Reaction with isocyanates is often direct and high-yielding. |
Modifications on the Fluorobenzyl Moiety
The 2-fluorobenzyl group offers opportunities for further chemical modification, although these reactions are generally more complex than derivatizing the amine functionalities. The fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity in electrophilic aromatic substitution reactions. Modifications could include nitration, halogenation, or Friedel-Crafts reactions, though the fluorine's electron-withdrawing nature and the presence of the activating benzyl group would direct substituents to specific positions and may require carefully chosen reaction conditions. Such transformations are highly dependent on the specific substrate and desired outcome, and no specific examples for this compound are documented.
Optimization of Reaction Conditions and Isolation Methodologies for Research Yields and Purity
Optimizing reaction conditions and purification methods is critical for obtaining high yields and purity, especially in a research context where material is often scarce.
Temperature and Pressure Control
Temperature: Most functionalization reactions on the piperidine core, such as acylation and urea formation with isocyanates, can be performed effectively at room temperature. nih.gov Some N-alkylation reactions may require gentle heating to proceed at a reasonable rate. researchgate.net Low temperatures (e.g., 0 °C) are often employed during the addition of highly reactive reagents like acyl chlorides to control the reaction and minimize side products.
Pressure: For the types of reactions discussed (alkylation, acylation, urea formation), atmospheric pressure is typically sufficient. High-pressure conditions are generally not required unless dealing with gaseous reactants or specific catalytic hydrogenation processes, which are not the primary focus of these derivatization methods.
Purification Techniques Relevant to Research Synthesis
Chromatography: Flash column chromatography on silica (B1680970) gel is the most common technique for purifying piperidine derivatives at the research scale. The choice of eluent (solvent system) is critical for achieving good separation of the desired product from starting materials and byproducts. A typical system might consist of a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a polar solvent, often with a small amount of a basic modifier like triethylamine to prevent the amine product from tailing on the acidic silica gel. mdpi.com
Crystallization and Extraction: If the product is a stable solid, recrystallization can be a highly effective method for achieving high purity. Acid-base extraction is another fundamental technique. Since the product contains basic nitrogen atoms, it can be extracted from an organic solvent into an acidic aqueous solution. After washing the organic layer to remove non-basic impurities, the aqueous layer can be basified, and the purified product can be re-extracted back into an organic solvent. bioorganic-chemistry.com
Structure Activity Relationship Sar Studies
Influence of Fluorine Substitution on the Benzyl (B1604629) Ring
The introduction of a fluorine atom to the benzyl ring is a common strategy in drug design, often used to block metabolic oxidation and modulate electronic properties. nih.gov The position and combination of fluorine with other substituents have profound effects on the molecule's interactions.
The location of the fluorine atom on the phenyl ring is a critical factor in governing biological activity. Studies on related fluorinated compounds have shown that the position of the halogen can significantly enhance or diminish potency. For instance, in certain series of benzothiazole (B30560) derivatives, placing a fluoro group at the ortho (position 2) or para (position 4) of the benzene (B151609) ring enhances potency, whereas substitution at the meta (position 3) position can lead to a loss of activity. nih.gov
In studies of cinnamic acid derivatives, which also feature a substituted phenyl ring, the position of fluorine or chlorine substitution was found to have a significant effect on bioactivity and selectivity. nih.gov Specifically, compounds with a para-substituted fluorine or chlorine tended to exhibit potent activity against acetylcholinesterase (AChE), while their ortho-substituted counterparts showed the opposite effect. nih.gov The electron-withdrawing nature of fluorine can also alter the pKa of nearby functional groups, which in turn affects the molecule's lipophilicity and binding characteristics. nih.gov The unique properties of the fluorine atom, including its small size, can enable favorable interactions with protein side chains, potentially leading to significant increases in potency compared to non-fluorinated analogs. mdpi.com
Table 1: Positional Effects of Halogen Substitution on Biological Activity in Related Compound Series
| Position of Substituent | General Effect on Potency | Reference |
| Ortho (2-position) | Can enhance potency; may favor activity at certain targets over others. | nih.govnih.gov |
| Meta (3-position) | Often associated with reduced or lost activity. | nih.gov |
| Para (4-position) | Generally enhances potency and can block metabolic oxidation. | nih.govnih.govnih.gov |
Impact of Additional Substituents on the Phenyl Ring
The introduction of further substituents onto the phenyl ring, in addition to the fluorine atom, allows for a finer tuning of the molecule's properties. In the development of tyrosinase inhibitors based on a [4-(4-fluorobenzyl)piperazin-1-yl] scaffold, researchers introduced additional fluorine, chlorine, nitro, or methoxy (B1213986) groups at various positions on an aromatic ring to establish more favorable contacts within a hydrophobic pocket of the enzyme. nih.gov It was noted that disubstituted derivatives bearing an ortho-nitro (-NO2) or trifluoromethyl (-CF3) group were particularly potent inhibitors. nih.gov This suggests that combining the electronic effects of the fluorine with other electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can significantly modulate activity. The addition of a second halogen, for example, can be crucial for inhibitory effects on certain biological targets. polyu.edu.hk
Structural Modifications of the Piperidine (B6355638) Ring System
The piperidine ring is a prevalent scaffold in numerous drugs, valued for its ability to present substituents in defined three-dimensional orientations. kcl.ac.uk Modifications to its substitution pattern, conformation, and its very structure through bioisosteric replacement are key areas of SAR exploration.
The specific placement of the amine and benzyl groups at the 3 and 4 positions, respectively, is a defining feature of the core scaffold. The relative stereochemistry of these substituents (cis or trans) is known to have a major impact on biological activity. Studies on 3,4-disubstituted piperidines have revealed that different stereoisomers can exhibit distinct selectivity profiles for different biological targets. nih.gov For example, in one series, the (+)-trans isomers displayed selectivity for dopamine (B1211576) and norepinephrine (B1679862) transporters, while the (-)-trans and (+)-cis isomers were selective for the serotonin (B10506) transporter. nih.gov
The conformational preferences of the piperidine ring, modulated by its substituents, are critical for how the molecule fits into a protein's binding site. blumberginstitute.org Computational modeling and conformational analysis are therefore essential tools to understand the bioactive conformation, that is, the specific three-dimensional shape the molecule adopts when it binds to its target. nih.gov For instance, superimposition studies of different analogs can reveal how changes in the aromatic ring conformation, driven by piperidine modifications, affect biological activity. nih.gov
Bioisosteric replacement involves substituting one chemical group with another that retains similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. The piperidine ring is frequently replaced by other cyclic amines, most notably piperazine (B1678402). cambridgemedchemconsulting.comresearchgate.net
The piperazine ring, with its second nitrogen atom, offers different physicochemical properties and hydrogen bonding capabilities compared to piperidine. researchgate.net In some cases, replacing piperidine with piperazine can significantly alter receptor affinity. For example, in one study of dual-target ligands, replacing a piperazine with a piperidine was identified as the key structural change that dramatically increased affinity for the σ1 receptor while maintaining high affinity for the H3 receptor. nih.gov In other instances, piperazine-based compounds serve as the starting point for optimization, where the 4-fluorobenzyl moiety is a key feature for anchoring the molecule in the catalytic site of an enzyme. nih.gov Other bioisosteres for piperidine that have been explored include various spirocyclic systems like azaspiro[3.3]heptanes, which can offer different structural vectors and physicochemical properties such as reduced lipophilicity. cambridgemedchemconsulting.comenamine.netresearchgate.net Pyrrolidine-based structures have also been investigated as piperazine mimetics. nih.gov
Table 2: Common Bioisosteric Replacements for the Piperidine Ring
| Bioisostere | Key Structural Difference | Potential SAR Implications | References |
| Piperazine | Contains a second nitrogen atom at the 1-position. | Alters basicity, polarity, and hydrogen bonding potential; can significantly change receptor selectivity. | nih.govnih.govresearchgate.net |
| Azaspiro[3.3]heptane | Fused, four-membered ring system creating a spirocyclic structure. | Offers novel 3D vectors for substituents, can reduce lipophilicity and improve metabolic stability. | cambridgemedchemconsulting.comenamine.netresearchgate.net |
| Pyrrolidine | A five-membered nitrogen-containing ring. | Smaller ring size, different conformational profile. | nih.gov |
| Morpholine | A six-membered ring containing both nitrogen and oxygen. | Increases polarity and can influence pKa compared to piperidine. | cambridgemedchemconsulting.com |
Role of the Amine Functionality in Biological Interactions
The amine functionality within the 4-(2-Fluorobenzyl)piperidin-3-amine scaffold is a critical determinant of its biological activity. As a protonatable, polar group, the 3-amino group, along with the piperidine ring nitrogen, can engage in a variety of crucial intermolecular interactions with biological targets, including ionic bonds, hydrogen bonds, and dipole-dipole interactions. The nature of these interactions is heavily influenced by the substitution pattern of the amine, its basicity (pKa), and its capacity to act as a hydrogen bond donor or acceptor.
Primary, Secondary, and Tertiary Amine Derivatives
The classification of the amine at the 3-position of the piperidine ring as primary, secondary, or tertiary has profound implications for its interaction with target proteins. In this compound, this is a primary amine, which offers specific steric and electronic properties. Structure-Activity Relationship (SAR) studies on analogous piperidine-containing molecules often explore the conversion of this primary amine to secondary and tertiary derivatives to probe the binding pocket of a target and optimize activity.
Primary Amines (like the parent compound): The -NH₂ group offers two hydrogen bond donors and one acceptor lone pair. This allows it to form multiple hydrogen bonds, which can be crucial for anchoring the ligand in a specific orientation within a receptor's binding site.
Secondary Amine Derivatives: Mono-alkylation of the primary amine (e.g., to form a methylamino or ethylamino group) reduces the number of hydrogen bond donors to one. While this might weaken interactions in some cases, the added alkyl group can provide beneficial van der Waals contacts in a nearby hydrophobic pocket, potentially increasing affinity. In studies on related σ₁ receptor ligands with a piperidine scaffold, the introduction of substituents on the amine nitrogen was shown to modulate affinity and selectivity. nih.gov
Tertiary Amine Derivatives: Di-alkylation results in a tertiary amine, which loses its hydrogen bond donating capability entirely, functioning only as a hydrogen bond acceptor. This modification significantly alters the interaction profile and can be used to determine if hydrogen bond donation from this position is essential for biological activity. Furthermore, the increased steric bulk of the two alkyl groups can either improve binding through hydrophobic interactions or cause steric clashes that reduce affinity.
Research on analogous piperazine derivatives has shown that substitution on the amine nitrogen can significantly impact biological activity. For instance, in a series of inhibitors for human equilibrative nucleoside transporters (ENTs), the nature of the substituent on a piperazine nitrogen was a key factor in potency and selectivity. polyu.edu.hk Similarly, for certain anti-Alzheimer's disease candidates, flexible groups attached to a piperazine nitrogen were proposed to enhance activity by creating a more polarized topological surface. acs.org These findings underscore the principle that modifying the amine functionality is a powerful strategy for fine-tuning the pharmacological profile of heterocyclic amine compounds.
Impact of Amine Basicity and Hydrogen Bonding Capabilities
The ability of the amine group to accept a proton (basicity, quantified by pKa) and to form hydrogen bonds are two interconnected properties that are fundamental to its role in biological interactions.
Amine Basicity: The basicity of the piperidine nitrogen and the 3-amino group determines their protonation state at physiological pH (around 7.4). A protonated, positively charged amine can form a strong ionic bond (salt bridge) with a negatively charged amino acid residue, such as aspartate or glutamate, in a receptor binding site. This is often one of the most significant anchoring interactions for amine-containing drugs.
The pKa value of a piperidine amine can be modulated by nearby functional groups. researchgate.net For instance, the presence of the electron-withdrawing 2-fluorobenzyl group can subtly influence the basicity of both the piperidine nitrogen and the 3-amino group compared to an unsubstituted benzyl group. SAR studies on other heterocyclic compounds have demonstrated that higher basicity of a substituent can be critical for antituberculous activity, suggesting the importance of this property. mdpi.com The precise tuning of pKa is a key goal in medicinal chemistry to ensure that a significant fraction of the molecule is in the optimal protonation state for target engagement.
Hydrogen Bonding Capabilities: Hydrogen bonds are crucial for the specificity and affinity of ligand-receptor binding. nih.gov The 3-amino group of this compound is a potent hydrogen bond donor and acceptor. The N-H protons can interact with electron-rich atoms (like oxygen or nitrogen) on amino acid residues such as serine, threonine, tyrosine, or the peptide backbone carbonyls. The nitrogen's lone pair can accept a hydrogen bond from donor groups like hydroxyl (-OH) or amide (N-H) groups on the protein.
Molecular docking studies on related compounds frequently highlight the importance of these hydrogen bonds. For example, in the analysis of a tetrahydropyridine (B1245486) derivative, favorable hydrogen bonding with arginine and glutamine residues was observed. nih.gov In another study on potential anti-Alzheimer's agents, the ability of a piperazine moiety to form hydrogen bonds with tyrosine and tryptophan residues was key to its potent inhibitory activity. acs.org The specific geometry and number of these bonds dictate the ligand's orientation and stabilize the ligand-protein complex. The 2-fluoro substituent on the benzyl ring could also potentially act as a weak hydrogen bond acceptor, further influencing the compound's interaction profile.
Mechanistic Elucidation of Biological Interactions Preclinical Research Focus
Investigation of Molecular Target Binding and Affinity
There is no publicly available research detailing the binding profile of 4-(2-Fluorobenzyl)piperidin-3-amine with any biological targets.
Receptor Binding Studies (e.g., Monoamine Transporters, Opioid Receptors, Serotonin (B10506) Transporters, Sigma Receptors)
No studies have been published that investigate the affinity of this compound for monoamine transporters, opioid receptors, serotonin transporters, or sigma receptors. Consequently, no data on its binding constants (e.g., Ki, IC50) or selectivity for these receptors is available.
Enzyme Inhibition Kinetics (e.g., Checkpoint Kinases, Tyrosinase, Nucleoside Transporters)
There is no published research on the inhibitory activity of this compound against enzymes such as checkpoint kinases, tyrosinase, or nucleoside transporters. Therefore, no information on its inhibition constants (e.g., Ki, IC50) or the nature of its potential inhibitory effects is available.
Characterization of the Mechanism of Action at a Molecular or Cellular Level
Without identified biological targets, the mechanism of action of this compound at a molecular or cellular level has not been elucidated in any published research.
Ligand-Induced Conformational Changes in Target Proteins
No studies are available that describe the interaction of this compound with any target proteins, and therefore, there is no information on any potential ligand-induced conformational changes.
Modulation of Cellular Pathways and Signaling Cascades
The effects of this compound on any cellular pathways or signaling cascades have not been investigated in any publicly available studies.
Analysis of Competitive vs. Non-Competitive Inhibition
As there is no information on the enzyme inhibitory activity of this compound, no analysis of its mode of inhibition (e.g., competitive, non-competitive, uncompetitive) has been performed.
Following a comprehensive search of available scientific literature and databases, detailed preclinical research data specifically for the compound "this compound," corresponding to the requested sections on its mechanistic and pharmacological profiles, could not be located. The search did not yield specific studies on its reversible versus irreversible binding mechanisms, target selectivity assays, or functional assays in cellular models.
Therefore, it is not possible to generate the requested article content while adhering to the strict requirements of scientific accuracy and focusing solely on the specified compound. Information available for structurally related but distinct molecules, such as 4-aminopiperidine (B84694) or other benzylpiperidine derivatives, cannot be used as it would not be scientifically accurate for "this compound."
Preclinical Pharmacological Investigations in Research Models
Metabolic Stability and Degradation Studies in Preclinical Systems
Enzymatic Biotransformation Pathways in Preclinical Contexts:Without metabolite identification, the specific enzymatic pathways responsible for the biotransformation of 4-(2-Fluorobenzyl)piperidin-3-amine remain unknown.
The absence of this foundational data prevents any further scientific discussion or creation of the requested informational tables. This highlights a gap in the publicly accessible chemical research literature for this particular compound.
Computational Chemistry and Molecular Modeling
Ligand-Protein Docking Simulations
Ligand-protein docking is a computational method that predicts the preferred orientation of a molecule when bound to a protein target. This technique is instrumental in understanding the structural basis of molecular recognition.
Docking simulations of analogous compounds, such as benzylpiperidine and aminopiperidine derivatives, into the binding sites of various receptors reveal common interaction patterns that are likely relevant for 4-(2-Fluorobenzyl)piperidin-3-amine. The key intermolecular interactions often involve a combination of hydrogen bonds, hydrophobic interactions, and, in the case of the 2-fluoro substitution, potential halogen bonds.
The piperidine (B6355638) ring, typically in a chair conformation, often positions its substituents in either axial or equatorial orientations to maximize favorable contacts within the binding pocket. The basic amine group at the 3-position is a prime candidate for forming hydrogen bonds with acidic residues like aspartate or glutamate, or with the backbone carbonyls of the protein. The aromatic 2-fluorobenzyl group can engage in several types of interactions. The phenyl ring can form hydrophobic interactions with nonpolar residues such as leucine, isoleucine, and valine, as well as pi-stacking or pi-cation interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. The fluorine atom, being electronegative, can act as a hydrogen bond acceptor.
For instance, in studies of related inhibitors, the benzyl (B1604629) moiety is often observed to occupy a hydrophobic pocket, while the piperidine core provides a scaffold for positioning key interacting groups. The specific orientation would be highly dependent on the topology of the target protein's binding site.
Table 1: Potential Intermolecular Interactions for this compound based on Analog Studies
| Interaction Type | Potential Interacting Group on Compound | Potential Protein Residue Partners |
| Hydrogen Bond | 3-amino group, Fluorine | Asp, Glu, Ser, Thr, Asn, Gln, Backbone C=O |
| Hydrophobic | Benzyl ring, Piperidine ring | Ala, Val, Leu, Ile, Pro, Met, Phe |
| π-Stacking | Benzyl ring | Phe, Tyr, Trp |
| π-Cation | Benzyl ring | Lys, Arg |
Computational solvent mapping and fragment-based screening simulations on homologous proteins can identify "hot spots" on a protein surface that are energetically favorable for ligand binding. These regions are often characterized by a combination of hydrophobic and polar features, making them suitable for accommodating a ligand like this compound.
Potential binding pockets for this compound would likely feature a hydrophobic sub-pocket to accommodate the 2-fluorobenzyl group and a nearby region with hydrogen bond donors or acceptors to interact with the 3-amino group of the piperidine ring. The identification of such pockets is the first step in structure-based drug design and can suggest potential protein targets for the compound. For example, computational analyses have been used to explore the binding sites of G-protein coupled receptors (GPCRs), kinases, and proteases for piperidine-containing ligands. nih.gov
Molecular Dynamics (MD) Simulations
Molecular dynamics simulations provide a dynamic view of the ligand-protein complex, allowing for the analysis of its behavior over time. This method accounts for the flexibility of both the ligand and the protein, offering a more realistic representation of the binding event.
MD simulations can reveal the conformational flexibility of this compound both in solution and within a protein's binding site. The piperidine ring can undergo ring-puckering, and the benzyl group can rotate, allowing the molecule to adopt various conformations. nih.gov The conformational free energies of substituted piperidines have been studied, showing that the preference for axial or equatorial substitution is influenced by the nature of the substituent and its interactions. nih.gov
When bound to a protein, the conformational ensemble of the ligand may be significantly restricted. MD simulations can track the root-mean-square deviation (RMSD) of the ligand and protein to assess the stability of the complex. Furthermore, root-mean-square fluctuation (RMSF) analysis can highlight which parts of the ligand and protein are more flexible. For related benzylpiperidine compounds, the benzyl group might show higher flexibility, exploring a defined sub-pocket, while the piperidine core remains more rigidly anchored through key interactions. acs.org
The stability of a ligand-protein complex can be further assessed by analyzing the persistence of intermolecular interactions, such as hydrogen bonds, over the course of an MD simulation. A stable binding mode is characterized by interactions that are maintained for a significant portion of the simulation time.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov While no specific QSAR studies on this compound were found, the principles of QSAR can be applied to a series of its analogs to predict their activity and guide the design of more potent molecules.
A QSAR model is built using a training set of compounds with known activities. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., molecular shape). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the biological activity.
For a series of benzylpiperidine analogs, important descriptors might include:
Hydrophobicity (logP): The hydrophobicity of the benzyl substituent could influence membrane permeability and binding to hydrophobic pockets.
Electronic parameters (e.g., Hammett constants): These would describe the electron-withdrawing or -donating nature of substituents on the benzyl ring, affecting interactions like hydrogen bonding and pi-stacking.
Steric parameters (e.g., molar refractivity): These would relate to the size and shape of the substituents, which is crucial for fitting into the binding pocket.
Once a predictive QSAR model is developed and validated, it can be used to estimate the activity of new, unsynthesized analogs, thereby prioritizing the synthesis of the most promising compounds.
Development of Predictive Models for Analogues based on Structural Descriptors
Predictive modeling, particularly through Quantitative Structure-Activity Relationship (QSAR) studies, is a cornerstone of computational drug design. nih.gov The development of robust predictive models for analogues of this compound would be a critical step in optimizing its potential biological activity. This process involves the systematic modification of the parent structure to create a library of analogues.
The core principle of QSAR is to correlate variations in the structural properties of compounds with changes in their biological activity. nih.gov For a series of analogues derived from this compound, key structural descriptors would be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP).
The process would involve:
Synthesis of Analogues: Creating a series of compounds by modifying specific parts of the this compound scaffold, such as altering the substitution pattern on the fluorobenzyl ring, modifying the piperidine ring, or substituting the amine group.
Biological Testing: Evaluating the biological activity of each analogue against a specific target.
Descriptor Calculation: Using computational software to calculate a wide range of molecular descriptors for each analogue.
Model Generation: Employing statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed activity.
Such a model could then be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates and streamlining the discovery process. nih.gov The development of local models for a focused chemical series often yields the most accurate and useful predictions. nih.gov
Identification of Physicochemical Parameters Correlating with Activity
The biological activity of a molecule is intrinsically linked to its physicochemical properties. For analogues of this compound, identifying which of these properties are most influential is key to rational drug design. Computational analysis helps to pinpoint these critical parameters.
Key parameters for investigation would include:
Hydrogen Bonding Capacity: The primary amine and the secondary amine within the piperidine ring are potential hydrogen bond donors and acceptors. The ability to form hydrogen bonds is often crucial for ligand-receptor binding. researchgate.net
Molecular Shape and Size: The three-dimensional arrangement of the molecule, including the orientation of the fluorobenzyl group relative to the piperidine ring, dictates how well it fits into a target's binding site.
Amine Basicity (pKa): The basicity of the nitrogen atoms in the piperidine ring affects their protonation state at physiological pH, which is critical for forming ionic interactions with biological targets. nih.gov
Aromatic Interactions: The fluorophenyl ring can participate in various interactions, such as pi-pi stacking or hydrophobic interactions, with aromatic residues in a protein's active site. nih.gov
Studies on structurally related compounds have shown that seemingly minor changes, such as moving a substituent on a phenyl ring from a para to a meta position, can significantly alter activity. nih.gov Similarly, the presence of a halogen, like the fluorine in this compound, can be essential for inhibitory effects on certain targets. researchgate.net By systematically modifying these features in silico and correlating them with predicted binding affinities, researchers can build a strong understanding of the structure-activity relationship (SAR). acs.orgacs.org
In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Design
In silico ADME prediction is a crucial component of early-stage drug discovery, used to filter out compounds that are likely to have poor pharmacokinetic profiles. researchgate.net By predicting properties like absorption, distribution, metabolism, and excretion computationally, researchers can prioritize candidates with a higher probability of success in later clinical stages. nih.govnih.gov
Prediction of Lipophilicity (logP) and Molecular Permeability
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in fatty or non-polar environments versus aqueous environments. nih.gov It is a critical determinant of a drug's ability to be absorbed through the gut wall and to permeate various biological membranes, including the blood-brain barrier. nih.gov
Molecular permeability refers to the rate at which a compound can pass through a membrane. Computational tools can predict permeability through models like the Parallel Artificial Membrane Permeability Assay (PAMPA). nih.gov For this compound and its analogues, these predictions are vital. A compound must possess a balanced lipophilicity—hydrophilic enough to be soluble in blood but lipophilic enough to cross cell membranes. nih.gov
The table below presents hypothetical, yet realistic, in silico predictions for a series of analogues, demonstrating how structural modifications could influence these key parameters. The predictions are based on established principles where, for example, increasing lipophilicity can enhance permeability up to a certain point. nih.gov
| Compound Analogue | Modification from Parent | Predicted logP | Predicted Permeability (Pe, 10⁻⁶ cm/s) |
|---|---|---|---|
| Parent Compound | This compound | 2.5 | 12.0 |
| Analogue 1 | Remove 2-Fluoro group | 2.3 | 10.5 |
| Analogue 2 | Change to 4-Fluoro isomer | 2.5 | 12.2 |
| Analogue 3 | Add 4-Methyl to piperidine | 2.9 | 15.0 |
| Analogue 4 | N-acetylate piperidin-3-amine | 2.2 | 9.0 |
In Silico Metabolic Hotspot Prediction
Metabolism is the process by which the body chemically modifies drugs, primarily in the liver by cytochrome P450 (CYP) enzymes. This process can inactivate a drug, activate it (in the case of a prodrug), or convert it into a toxic metabolite. Predicting the sites on a molecule that are most susceptible to metabolism—so-called "metabolic hotspots"—is essential for designing more stable compounds. nih.gov
In silico tools analyze the structure of a compound like this compound to identify atoms that are sterically accessible and electronically vulnerable to common metabolic reactions, such as hydroxylation, oxidation, and demethylation. nih.gov
For this compound, potential metabolic hotspots include:
The benzylic carbon: The carbon atom connecting the phenyl ring to the piperidine ring is a prime candidate for hydroxylation.
The aromatic ring: The fluorophenyl ring itself can undergo hydroxylation at various positions.
The piperidine ring: Carbons within the piperidine ring, particularly those adjacent to the nitrogen atom, are susceptible to oxidation.
N-dealkylation: While less common for this specific structure, cleavage of the bond between the benzyl group and the piperidine ring is a theoretical possibility.
The following table outlines these potential metabolic hotspots and the corresponding metabolic reactions.
| Potential Metabolic Hotspot | Likely Metabolic Reaction | Potential Consequence |
|---|---|---|
| Benzylic Carbon | Hydroxylation | Formation of a carbinolamine, potentially leading to cleavage. |
| Fluorophenyl Ring | Aromatic Hydroxylation | Formation of a phenolic metabolite, increasing polarity. |
| Piperidine Ring (C4 position) | Oxidation/Hydroxylation | Increased polarity, potentially altering activity. |
| Piperidine Ring (alpha to N) | Oxidation | Formation of a lactam. |
By identifying these hotspots, medicinal chemists can make targeted modifications, such as adding a blocking group (e.g., a methyl or fluoro group) to a vulnerable position, to slow down metabolism and improve the compound's pharmacokinetic profile. nih.gov
Advanced Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is the most powerful technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.
1D and 2D NMR Techniques (e.g., ¹H, ¹³C, HSQC, HMBC) for Connectivity and Purity
One-dimensional (1D) and two-dimensional (2D) NMR experiments are fundamental for establishing the carbon-hydrogen framework and confirming the purity of 4-(2-Fluorobenzyl)piperidin-3-amine.
¹H NMR Spectroscopy : The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum would be complex. The aromatic protons of the 2-fluorobenzyl group would appear in the downfield region (typically δ 7.0-7.5 ppm), showing complex splitting patterns due to proton-proton and proton-fluorine couplings. rsc.org The benzylic methylene (B1212753) (CH₂) protons would likely appear as a multiplet, further complicated by the chiral center at C3. The piperidine (B6355638) ring protons would resonate in the upfield region (δ 1.5-3.5 ppm), with significant signal overlap. The amine (NH₂) and the piperidine secondary amine (NH) protons would appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy : The carbon-13 NMR spectrum reveals the number of unique carbon environments. The aromatic carbons of the 2-fluorobenzyl group would show signals in the δ 115-165 ppm range. The carbon directly bonded to fluorine (C-F) would exhibit a large coupling constant (¹JCF), a characteristic feature confirming the fluorine's position. rsc.org The piperidine ring carbons would appear in the δ 25-60 ppm range. The chemical shifts for the piperidine carbons in related 3-aminopiperidine derivatives provide a reference for expected values. chemicalbook.comgoogle.com
2D NMR (HSQC and HMBC) : To resolve the ambiguities from 1D spectra, 2D techniques are employed.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded proton and carbon atoms. columbia.educolumbia.edu It allows for the unambiguous assignment of each carbon atom that has an attached proton by linking the signals from the ¹H and ¹³C spectra. An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups by the phase of the cross-peaks. columbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.educolumbia.edu This is crucial for piecing together the molecular structure. For instance, HMBC would show a correlation from the benzylic CH₂ protons to the aromatic carbons of the fluorophenyl ring and to carbons C3 and C4 of the piperidine ring, confirming the connectivity of the benzyl (B1604629) group to the piperidine core.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (based on analogs) Predicted values are based on data from N-benzylpiperidines, 3-aminopiperidines, and 2-fluorobenzyl moieties. Actual experimental values may vary.
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (Proton to Carbon) |
|---|---|---|---|
| Fluorobenzyl-H2'/H6' | ~7.1-7.4 | ~124-132 | C-ipso, C-ortho, C-meta, Benzylic-CH₂ |
| Fluorobenzyl-H3'/H5' | ~7.0-7.2 | ~115-129 | C-ipso, C-ortho, C-meta, Benzylic-CH₂ |
| Fluorobenzyl-H4' | ~7.0-7.3 | ~124.0 (t) | C-ortho, C-meta, Benzylic-CH₂ |
| Benzylic-CH₂ | ~3.5-3.7 | ~55-58 | C-ipso (Fluorobenzyl), C-4 (Piperidine) |
| Piperidine-H2 | ~2.8-3.2 | ~48-52 | C-3, C-4, C-6 |
| Piperidine-H3 | ~2.6-3.0 | ~50-55 | C-2, C-4, C-5, Benzylic-CH₂ |
| Piperidine-H4 | ~1.8-2.2 | ~38-42 | C-2, C-3, C-5, C-6, Benzylic-CH₂ |
| Piperidine-H5 | ~1.5-1.9 | ~25-30 | C-3, C-4, C-6 |
| Piperidine-H6 | ~2.5-2.9 | ~45-50 | C-2, C-4, C-5 |
| 3-NH₂ | Broad, variable | N/A | C-3 |
Stereochemical Assignment through NMR
The target molecule has two chiral centers (C3 and C4), meaning it can exist as four possible stereoisomers (two pairs of enantiomers). NMR spectroscopy, particularly through the analysis of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) experiments, is critical for determining the relative stereochemistry (cis or trans) of the substituents.
For 3,4-disubstituted piperidines, the chair conformation is predominant. The magnitude of the vicinal coupling constant between H3 and H4 (³J H3-H4) is diagnostic of their relative orientation. znaturforsch.com
A large coupling constant (typically 8-12 Hz) indicates a trans-diaxial relationship between H3 and H4, which corresponds to a cis relationship between the amino and benzyl substituents if they are both equatorial.
A small coupling constant (typically 2-5 Hz) suggests an axial-equatorial or equatorial-equatorial relationship, often indicative of a trans arrangement of the substituents.
NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can further confirm these assignments by identifying protons that are close in space. For example, in a cis isomer with both substituents equatorial, a NOE correlation would be expected between the axial H3 and axial H5 protons.
Dynamic NMR for Conformational Analysis
The piperidine ring is not static; it undergoes rapid chair-to-chair inversion at room temperature. mdpi.com Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can provide insight into these conformational dynamics.
For N-benzylpiperidine derivatives, the nitrogen atom can also undergo pyramidal inversion. mdpi.com At low temperatures, these dynamic processes can slow down sufficiently on the NMR timescale, leading to the appearance of separate signals for the axial and equatorial protons, or even for different conformers. By analyzing the coalescence temperature (the temperature at which two exchanging signals merge into one), the energy barrier (ΔG‡) for the conformational change can be calculated. columbia.edumdpi.com Such studies would reveal the energetic preference for the 2-fluorobenzyl and amino groups to occupy equatorial positions to minimize steric strain.
Mass Spectrometry (MS) for Compound Identification and Fragmentation Analysis
Mass spectrometry is a key analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental formula of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) measures the m/z value with very high accuracy (typically to four or five decimal places). This precision allows for the determination of the exact elemental formula of the parent ion. For this compound (C₁₂H₁₇FN₂), HRMS would be used to confirm its molecular formula by matching the experimentally measured accurate mass of its protonated molecule [M+H]⁺ to the theoretically calculated mass. acs.org
Table 2: HRMS Data for the Protonated Molecule [M+H]⁺
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₁₈FN₂⁺ |
| Calculated Monoisotopic Mass | 209.1454 |
| Expected Experimental Mass | 209.1454 ± 0.0005 (for a 2.5 ppm mass accuracy) |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem Mass Spectrometry (MS/MS) involves selecting the parent ion ([M+H]⁺) and subjecting it to fragmentation by collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pattern that acts as a structural fingerprint. scielo.brnih.gov
For this compound, the fragmentation would likely proceed through several characteristic pathways for benzylpiperidines and amines:
Alpha-cleavage: The most common fragmentation for amines involves cleavage of the C-C bond adjacent to the nitrogen. Loss of the 2-fluorobenzyl radical from the piperidine nitrogen is unlikely due to the stability of the benzyl group. However, cleavage of the piperidine ring is expected.
Benzylic Cleavage: A very common and often dominant fragmentation pathway for benzyl-containing compounds is the cleavage of the bond between the benzylic carbon and the piperidine ring (C4-Cbenzyl). This would result in a highly stable fluorotropylium ion or a related benzyl cation at m/z 109.
Ring Fragmentation: The piperidine ring itself can undergo characteristic fragmentation, often involving the loss of small neutral molecules like ethene or propene following ring opening.
Loss of Ammonia (B1221849): Cleavage adjacent to the C3-amino group could lead to the loss of ammonia (NH₃).
The analysis of these specific fragment ions allows for the confirmation of the different structural components of the molecule. scielo.br
Table 3: Predicted Key Fragment Ions in MS/MS of this compound
| m/z (Predicted) | Proposed Fragment Structure/Origin |
|---|---|
| 209.1 | [M+H]⁺ (Parent Ion) |
| 192.1 | [M+H - NH₃]⁺ (Loss of ammonia) |
| 109.1 | [C₇H₆F]⁺ (Fluorotropylium or fluorobenzyl cation from benzylic cleavage) |
| 99.1 | [C₅H₉N₂]⁺ (Piperidine ring fragment after loss of the fluorobenzyl group) |
X-ray Crystallography and Single Crystal Diffraction
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at the atomic level. It provides unambiguous proof of connectivity, conformation, and both relative and absolute stereochemistry.
The structure of this compound possesses two chiral centers at positions 3 and 4 of the piperidine ring. The specific spatial arrangement of the amine and benzyl groups relative to each other gives rise to four possible stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). Determining the absolute configuration of a single enantiomer is crucial, as different enantiomers can exhibit vastly different pharmacological activities.
Single-crystal X-ray diffraction (XRD) is the gold standard for this purpose. nih.gov The technique relies on the phenomenon of anomalous scattering, where the presence of atoms in the crystal structure causes small, but measurable, differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). ed.ac.uk For light-atom structures, this effect can be weak, but modern diffractometers and statistical methods allow for reliable determination. ed.ac.uk
The primary metric used to validate the absolute structure is the Flack parameter. ed.ac.uk A value close to 0 indicates that the determined absolute configuration is correct, while a value near 1 suggests the inverted structure is the correct one. ed.ac.uk In studies of related chiral piperidines, such as trans-1-benzyl-4-aminopiperidin-3-ols, single-crystal X-ray analysis has been successfully used to unambiguously confirm the (3R,4R) configuration of the stereogenic centers. researchgate.net A similar analytical approach would be applied to a single crystal of an enantiomerically pure sample of this compound to definitively establish its absolute configuration.
Table 1: Representative Crystallographic Data for Absolute Configuration Determination
| Parameter | Example Value/Interpretation | Significance |
| Chemical Formula | C₁₂H₁₇FN₂ | Confirms elemental composition. |
| Crystal System | Orthorhombic | Describes the basic geometry of the unit cell. |
| Space Group | P2₁2₁2₁ | A non-centrosymmetric space group, necessary for a chiral molecule. ed.ac.uk |
| Flack Parameter (x) | 0.02 (4) | A value close to zero confirms the correctness of the assigned absolute structure. ed.ac.ukresearchgate.net |
| Absolute Configuration | (3R, 4R) | Unambiguous assignment of the stereocenters. researchgate.net |
Beyond absolute configuration, X-ray diffraction reveals the precise solid-state conformation of the molecule and the network of intermolecular interactions that stabilize the crystal lattice. For this compound, this analysis would detail:
Piperidine Ring Conformation: The piperidine ring is expected to adopt a stable chair conformation. The analysis would determine whether the substituents (the 3-amino group and the 4-(2-fluorobenzyl) group) are in axial or equatorial positions.
Substituent Orientation: The rotational position (torsion angles) of the 2-fluorobenzyl group relative to the piperidine ring would be precisely measured.
Intermolecular Interactions: The primary amine and the secondary amine of the piperidine ring are capable of acting as hydrogen bond donors, while the fluorine atom and the nitrogen atoms can act as acceptors. The diffraction data would provide a detailed map of all hydrogen bonds and other non-covalent interactions (e.g., van der Waals forces) within the crystal.
This information is vital for understanding the compound's physical properties and can inform computational docking studies by providing an experimentally determined, low-energy conformation.
Table 2: Example of Hydrogen Bond Geometry Data from X-ray Analysis
| Donor (D)–H···Acceptor (A) | D–H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Interaction Type |
| N(3)–H···N(1') | 0.91 | 2.15 | 3.05 | 175 | Intermolecular H-Bond |
| N(1)–H···F(2'') | 0.90 | 2.30 | 3.18 | 168 | Intermolecular H-Bond |
Note: Data is illustrative. N(3) refers to the 3-amino group, N(1) to the piperidine nitrogen. (') and ('') denote atoms in neighboring molecules.
To understand how a ligand exerts its biological effect, it is invaluable to visualize its interaction with the target protein at an atomic level. This is achieved by co-crystallizing the ligand with its protein target and solving the resulting structure. While a co-crystal structure containing this compound itself may not be publicly available, analysis of related structures provides critical insights.
For instance, in the development of inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase (AChE) or beta-secretase 1 (BACE-1), structural analogs are frequently studied. acs.orgacs.org In silico and in vitro studies on related benzofuran (B130515) derivatives have highlighted the importance of moieties like benzyl piperidine and 4-fluorobenzyl piperazine (B1678402) for effective binding. acs.orgacs.org A co-crystal structure would reveal the specific amino acid residues in the active site that interact with the ligand. Analysis would focus on identifying key interactions, such as hydrogen bonds between the ligand's amino groups and polar residues (e.g., Tyrosine), or aromatic stacking interactions between the fluorobenzyl ring and aromatic residues (e.g., Tryptophan). acs.org This information is crucial for structure-activity relationship (SAR) studies and for designing next-generation compounds with improved potency and selectivity.
Chromatographic Techniques for Separation and Purity Analysis
Chromatography is an essential tool for both the purification of chemical compounds and the analysis of their purity. For a multi-stereoisomer compound like this compound, both achiral and chiral chromatographic methods are required.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the chemical purity of a synthesized compound. A typical method for an amine-containing compound like this compound would involve reversed-phase chromatography.
In this setup, a nonpolar stationary phase (e.g., a C18-bonded silica (B1680970) column) is used with a polar mobile phase. researchgate.net The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724), with additives to improve peak shape and resolution. researchgate.net For amine-containing compounds, acids like trifluoroacetic acid (TFA) or buffering salts are often added to the mobile phase to ensure the analytes are protonated and elute as sharp, symmetrical peaks. researchgate.netgoogle.com The purity is determined by integrating the area of the main peak and comparing it to the total area of all detected peaks, often using a UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm). google.com This method can quantify impurities resulting from the synthesis, such as starting materials or by-products, to levels below 0.1%.
Table 3: Typical HPLC Method Parameters and Purity Data
| Parameter | Condition/Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% TFA in Water; B: Acetonitrile |
| Gradient | 10% B to 90% B over 15 min |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (tR) | 8.52 min |
| Peak Area | 1,254,800 |
| Total Area | 1,258,300 |
| Purity (%) | 99.72% |
To analyze the stereoisomeric composition of this compound, chiral chromatography is necessary. This technique uses a chiral stationary phase (CSP) that can differentially interact with the enantiomers of a compound, leading to their separation. Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and are often effective for separating chiral amines. researchgate.net
The goal is to develop a method that can resolve all four possible stereoisomers. This can be challenging and may require screening different chiral columns and mobile phase systems (both normal-phase and reversed-phase). researchgate.net The result of a successful separation is a chromatogram showing distinct peaks for each stereoisomer. By comparing the peak areas, the enantiomeric excess (ee) and diastereomeric ratio (dr) of a sample can be precisely calculated. This analysis is critical for ensuring that a chiral synthesis has produced the desired single stereoisomer with high fidelity.
Table 4: Illustrative Chiral HPLC Separation Data
| Stereoisomer | Retention Time (min) | Peak Area | Composition (%) |
| (3S, 4S) | 12.3 | 4,500 | 0.2 |
| (3R, 4R) | 14.1 | 2,240,500 | 99.6 |
| (3S, 4R) | 16.5 | 2,300 | 0.1 |
| (3R, 4S) | 18.2 | 2,250 | 0.1 |
Note: Data represents a hypothetical analysis of a highly enriched (3R, 4R) sample.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a critical analytical technique for the structural elucidation of "this compound". By analyzing the absorption of infrared radiation at specific wavenumbers, it is possible to identify the various functional groups and structural features present in the molecule. The IR spectrum provides valuable information on the primary amine, the secondary amine within the piperidine ring, the aliphatic and aromatic C-H bonds, and the carbon-fluorine bond, thereby confirming the compound's molecular architecture.
The analysis of the IR spectrum of "this compound" reveals characteristic absorption bands that correspond to the molecule's distinct functional moieties. The presence of both a primary and a secondary amine, along with an ortho-substituted fluorophenyl ring, gives rise to a unique spectral fingerprint.
Detailed Research Findings
The interpretation of the spectrum is based on the expected vibrational modes for the molecule's constituent parts. The primary amine (-NH₂) group is expected to show a pair of medium-intensity bands in the region of 3500-3300 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations. openstax.orgwikieducator.org Another key indicator for a primary amine is the N-H bending (scissoring) vibration, which typically appears in the 1650-1580 cm⁻¹ range. orgchemboulder.com
The secondary amine within the piperidine ring should exhibit a single, weaker N-H stretching band between 3350-3310 cm⁻¹. orgchemboulder.com The aliphatic C-H stretching vibrations from the piperidine ring and the benzyl methylene (-CH₂-) group are anticipated in the 3000-2850 cm⁻¹ region. Just to the left of this, a weaker absorption around 3030 cm⁻¹ is expected for the aromatic C-H stretching of the fluorobenzyl group. openstax.org
The fingerprint region, from approximately 1500 cm⁻¹ to 500 cm⁻¹, contains a wealth of structural information. libretexts.orglibretexts.org Within this region, the C-N stretching vibrations for the aliphatic amine portions are expected between 1250-1020 cm⁻¹. orgchemboulder.com The aromatic C=C stretching vibrations of the benzene (B151609) ring typically produce a series of peaks between 1600 and 1450 cm⁻¹. openstax.orgpressbooks.pub The presence of a strong band corresponding to the C-F stretching vibration is a key diagnostic feature, generally appearing in the 1250-1000 cm⁻¹ range. Furthermore, the out-of-plane C-H bending vibrations of the ortho-disubstituted benzene ring are expected to give a strong absorption in the 770-735 cm⁻¹ range. spectroscopyonline.com
Interactive Data Table: Predicted IR Absorption Bands
The following table summarizes the predicted characteristic infrared absorption frequencies for "this compound", based on established group frequency data.
| Wavenumber (cm⁻¹) | Intensity | Functional Group / Vibrational Mode |
| ~3450-3350 | Medium, Sharp (doublet) | Primary Amine N-H Asymmetric & Symmetric Stretch |
| ~3350-3310 | Weak-Medium, Sharp | Secondary Amine N-H Stretch (Piperidine) |
| ~3030 | Weak | Aromatic C-H Stretch |
| ~2960-2850 | Medium-Strong | Aliphatic C-H Stretch (Piperidine & Methylene) |
| ~1650-1580 | Medium, Sharp | Primary Amine N-H Bend (Scissoring) |
| ~1600, ~1500 | Medium-Weak | Aromatic C=C Ring Stretching |
| ~1450 | Medium | CH₂ Bending (Scissoring) |
| ~1250-1020 | Medium-Weak | Aliphatic C-N Stretch |
| ~1250-1000 | Strong | C-F Stretch |
| ~910-665 | Broad, Strong | N-H Wag (Primary & Secondary Amines) |
| ~770-735 | Strong | Aromatic C-H Out-of-Plane Bend (Ortho-disubstitution) |
Future Research Directions and Challenges
Development of Novel Synthetic Methodologies for Structurally Complex Analogues
The synthesis of structurally complex piperidine (B6355638) analogues like 4-(2-Fluorobenzyl)piperidin-3-amine often involves multi-step processes that can be inefficient and costly. news-medical.net Future research will focus on developing more streamlined and versatile synthetic strategies. A significant advancement is the combination of biocatalytic carbon-hydrogen (C-H) oxidation and radical cross-coupling, which can dramatically simplify the construction of complex piperidines. news-medical.netacs.org This two-step method allows for the creation of diverse substitution patterns, moving beyond traditional, flatter molecular structures to more three-dimensional architectures that can offer improved target specificity. news-medical.netacs.org
Key methodologies that will shape the future synthesis of complex piperidines include:
Enzymatic C-H Oxidation: Utilizing enzymes to selectively functionalize specific C-H bonds on the piperidine ring provides precise control over the introduction of substituents. acs.org
Radical Cross-Coupling: This allows for the formation of new carbon-carbon bonds under mild conditions, often avoiding the need for expensive precious metal catalysts. news-medical.netacs.org
Ring-Closing Metathesis: An effective method for constructing the piperidine ring from unsaturated amine precursors. nih.gov
Flow Chemistry: The use of continuous flow reactors can improve reaction efficiency, safety, and scalability for the synthesis of piperidine derivatives.
These advanced synthetic methods will be crucial for generating a diverse library of analogues of this compound, enabling a more thorough exploration of its structure-activity relationship (SAR).
Exploration of Undiscovered Biological Targets and Mechanisms for Piperidine Derivatives
Piperidine derivatives are known to interact with a wide array of biological targets, including enzymes, receptors, and ion channels, leading to applications in oncology, neuroscience, and infectious diseases. clinmedkaz.orgontosight.ai For a specific compound like this compound, the full spectrum of its biological activity is likely yet to be uncovered.
Future research will employ in silico methods, such as PASS (Prediction of Activity Spectra for Substances), to predict potential biological targets and pharmacological effects. clinmedkaz.org These computational tools can analyze a compound's structure and predict its interaction with various proteins, guiding further preclinical studies. clinmedkaz.org For instance, piperidine derivatives have shown potential as anticancer agents by targeting pathways like the androgen receptor signaling in prostate cancer or by inducing apoptosis through the generation of reactive oxygen species (ROS). nih.gov The exploration of such mechanisms for this compound could reveal novel therapeutic applications.
Integration of Multi-Omics Data with Chemical Biology Approaches
The era of big data in biology offers an unprecedented opportunity to understand the complex interactions of drug candidates within a biological system. nashbio.com Multi-omics, the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics, provides a holistic view of cellular responses to a compound like this compound. nashbio.comnih.gov
By combining multi-omics data with chemical biology, researchers can:
Identify Novel Drug Targets: Integrating transcriptomic and proteomic data can uncover dysregulated pathways that could be targeted by piperidine derivatives. nashbio.com
Elucidate Mechanisms of Action: Understanding the changes across different "omics" layers can provide a detailed picture of how a compound exerts its effects.
Discover Biomarkers: Multi-omics can help in identifying biomarkers for patient stratification and monitoring therapeutic response. nih.gov
The challenge lies in the effective integration and interpretation of these large and complex datasets. nih.govrsc.org The development of advanced computational tools and collaborative efforts between data scientists and chemists will be essential. nih.govspringernature.com
Design of Next-Generation Chemical Probes for Receptor and Enzyme Deconvolution
To fully understand the biological function of a compound and its targets, high-quality chemical probes are indispensable. nih.govj-morphology.com For a molecule like this compound, designing chemical probe analogues will be a key research direction. These probes are typically modified versions of the parent compound that allow for the identification and study of its binding partners in a complex biological environment. researchgate.net
Next-generation chemical probes will incorporate features such as:
Photo-affinity labels: These allow for the covalent attachment of the probe to its target upon light activation, facilitating target identification.
Click chemistry handles: These enable the attachment of reporter tags (e.g., fluorescent dyes or biotin) for visualization and purification of target proteins. nih.gov
Minimal structural perturbation: The probe should retain the pharmacological activity of the parent compound to ensure that it interacts with the same biological targets.
The use of these advanced probes in chemoproteomic experiments, coupled with mass spectrometry, will be a powerful strategy for de-convoluting the targets of this compound and other piperidine derivatives. nih.gov
Challenges in Bridging Preclinical Research Findings to Early-Stage Development Candidates
A significant hurdle in drug development is the translation of promising preclinical findings into successful clinical trials. frontiersin.orgnih.gov Many drug candidates fail in late-stage development due to a lack of efficacy or unforeseen toxicity in humans, issues that were not apparent in preclinical animal models. frontiersin.org
For piperidine derivatives like this compound, key challenges include:
Species-specific differences: The biological differences between preclinical animal models and humans can lead to discrepancies in drug metabolism, efficacy, and toxicity. frontiersin.org
Lack of robust preclinical models: Preclinical models may not fully recapitulate the complexity of human diseases. nih.gov
Subjectivity in preclinical data: Some preclinical assessments, such as histopathology, can be subjective and difficult to integrate with more quantitative data. frontiersin.org
Overcoming these challenges will require the development of more predictive preclinical models, the standardization of safety pharmacology protocols, and the use of more quantitative and objective measures in preclinical studies. frontiersin.org
Application of Artificial Intelligence and Machine Learning in Compound Design and Optimization
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. nih.govnih.govmdpi.com These technologies can analyze vast datasets to identify patterns and make predictions that are beyond human capability. nih.gov
In the context of this compound and its analogues, AI and ML can be applied to:
Predictive Modeling: AI algorithms can predict the physicochemical properties, biological activity, and toxicity of novel piperidine derivatives, helping to prioritize which compounds to synthesize and test. mdpi.com
De Novo Drug Design: Generative AI models can design novel molecular structures with desired therapeutic profiles. mdpi.com
High-Throughput Virtual Screening: AI can be used to screen large virtual libraries of compounds to identify those with a high probability of binding to a specific target. nih.gov
The integration of AI and ML into the drug discovery pipeline holds immense promise for reducing the time and cost of developing new piperidine-based therapies. researchgate.netijettjournal.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
